

# Application Notes and Protocols: TNO155 Administration in Mouse Models of Lung Cancer

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## Compound of Interest

Compound Name: SHP389

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These application notes provide a comprehensive overview of the preclinical administration of TNO155, a selective allosteric inhibitor of SHP2, in mouse models of lung cancer. The protocols and data presented are synthesized from peer-reviewed research and are intended to guide the design and execution of in vivo studies evaluating TNO155.

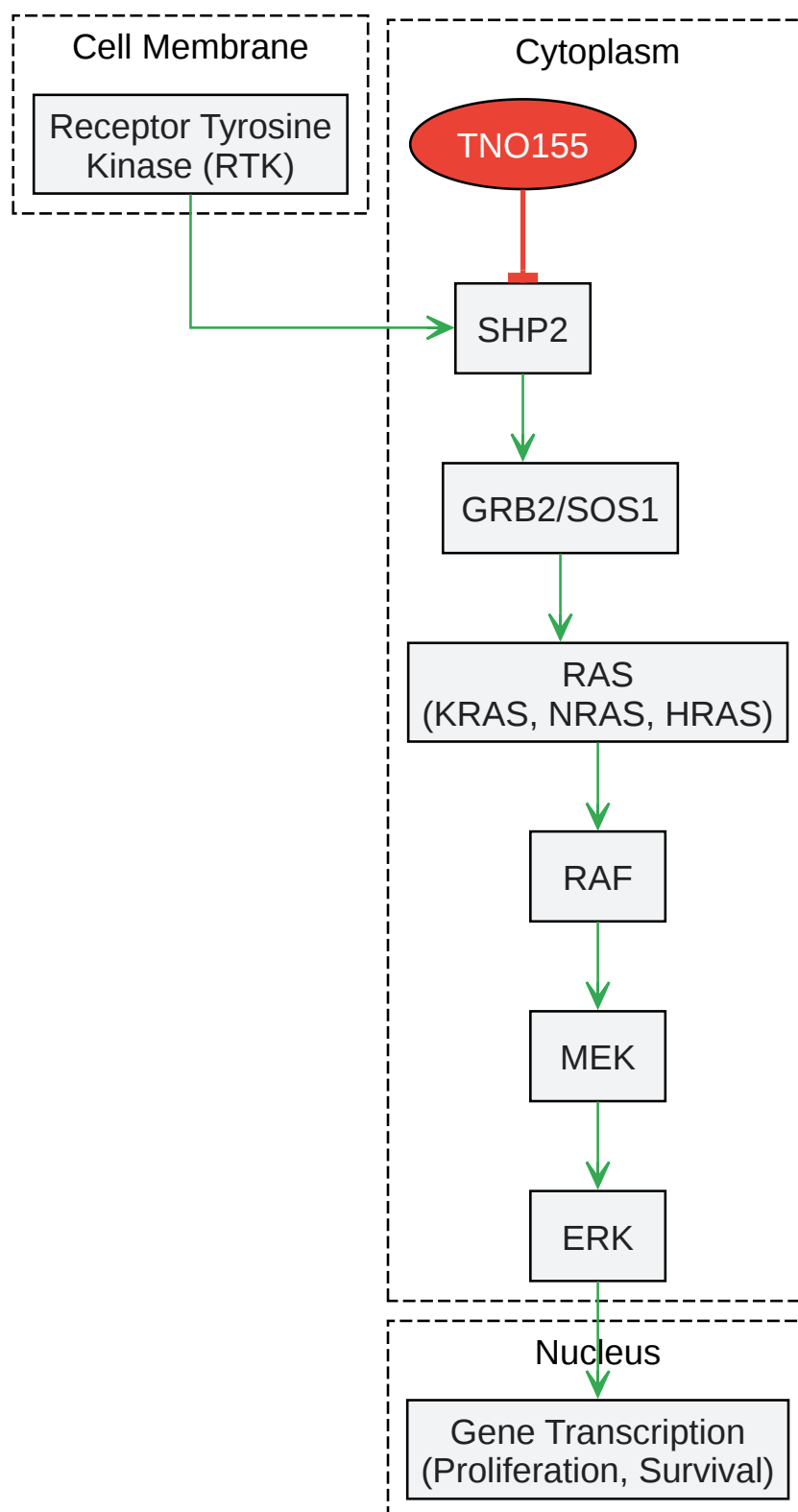
## Introduction

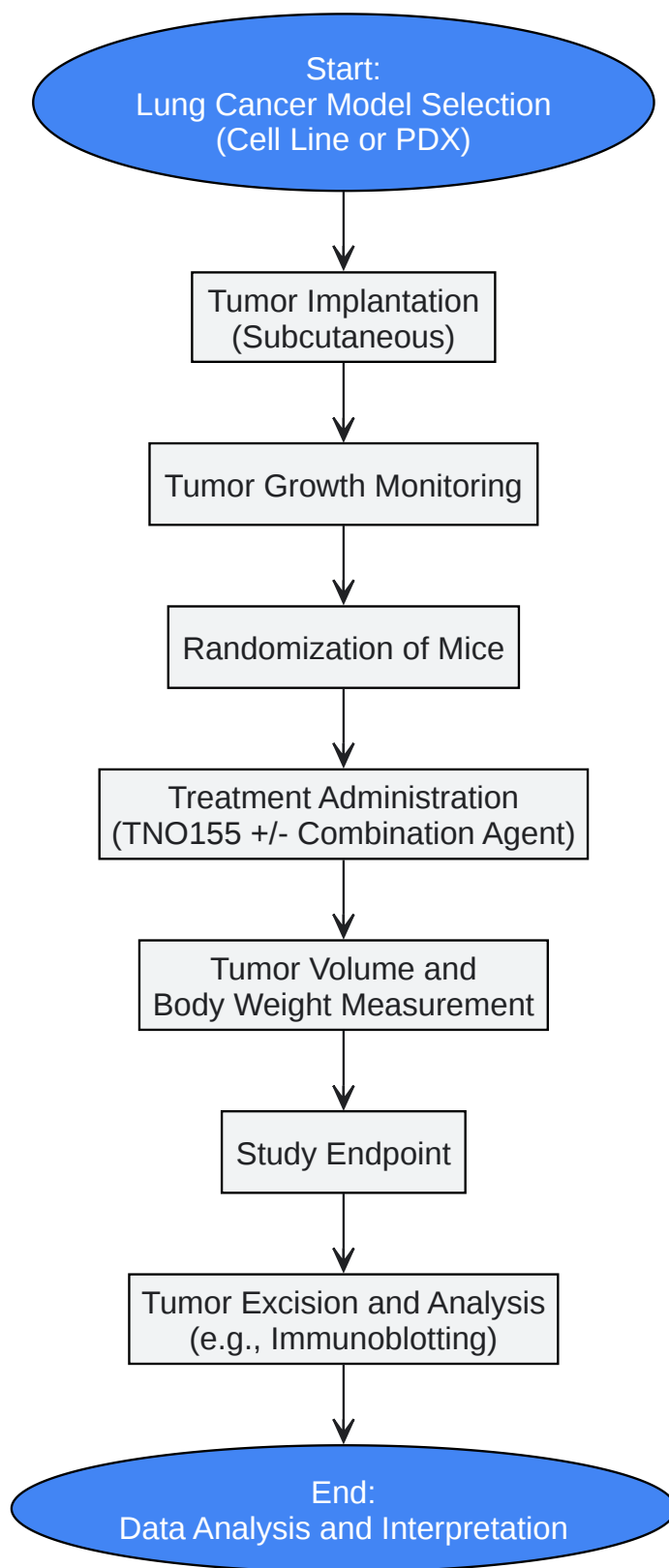
TNO155 is a potent and orally bioavailable SHP2 inhibitor that has shown promise in preclinical models of various cancers, including non-small cell lung cancer (NSCLC).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[2] In lung cancer, particularly in tumors driven by KRAS mutations or receptor tyrosine kinase (RTK) activation, SHP2 is a key signaling node.[1][3][4] TNO155 is being investigated as a monotherapy and in combination with other targeted agents to overcome drug resistance and enhance anti-tumor efficacy.[1][5][6][7]

## Signaling Pathway of TNO155 in Lung Cancer

TNO155 functions by allosterically inhibiting SHP2, which is a critical transducer of signals from activated receptor tyrosine kinases (RTKs) to the downstream RAS-MAPK pathway.[2] In many lung cancer models, particularly those with KRAS mutations, TNO155 has been shown to inhibit the feedback activation of wild-type RAS isoforms, thereby enhancing the efficacy of

other targeted therapies like KRAS G12C inhibitors.[1][6] The primary downstream effect of TNO155 is the sustained inhibition of ERK phosphorylation.[1][7]





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- To cite this document: BenchChem. [Application Notes and Protocols: TNO155 Administration in Mouse Models of Lung Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#tno155-administration-in-mouse-models-of-lung-cancer]

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